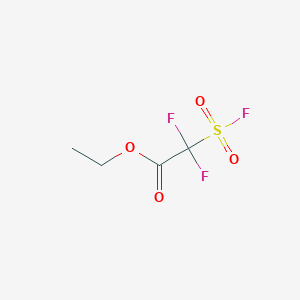

Ethyl difluoro(fluorosulfonyl)acetate

Description

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-fluorosulfonylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O4S/c1-2-11-3(8)4(5,6)12(7,9)10/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIQRQAPNKXHSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation and Fluorosulfonation Strategies

The fluorosulfonyl group (-SOF) is typically introduced via sulfonation followed by fluorination. For EDFFA, two hypothetical routes emerge:

Direct Sulfonation of EDFA

EDFA could undergo sulfonation at the α-carbon using sulfur trioxide (SO) or chlorosulfonic acid (ClSOH), followed by fluorination with potassium fluoride (KF) or similar agents. However, this approach risks over-sulfonation or decomposition due to the electron-withdrawing nature of fluorine atoms.

Fluorosulfonation of Difluoroacetic Acid Derivatives

An alternative route involves fluorosulfonylating difluoroacetyl chloride (ClCOCFH) with sulfuryl fluoride (SOF) under radical initiation, followed by esterification with ethanol:

This method aligns with known fluorosulfonation reactions but requires optimization to suppress side reactions.

Comparative Analysis of Synthetic Routes

Challenges in By-Product Management

The exothermic nature of fluorosulfonation demands precise temperature control. For example, Patent US8975448B2 highlights the importance of maintaining reaction temperatures below 70°C during analogous fluorinations to prevent decomposition. Similarly, absorption systems for gaseous by-products (e.g., HCl or SO) must be integrated, as demonstrated in the BF recovery systems of WO2017025985A1.

Emerging Methodologies and Catalytic Innovations

Lewis Acid-Catalyzed Fluorosulfonation

Recent advances suggest that Lewis acids like boron trifluoride (BF) could facilitate fluorosulfonation by polarizing the SOF molecule. For instance, BF generated in WO2017025985A1’s EDFA synthesis might be recycled to catalyze subsequent steps.

Industrial Scalability and Process Economics

Chemical Reactions Analysis

Types of Reactions

Ethyl difluoro(fluorosulfonyl)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by nucleophiles such as fluoride anions.

Hydrolysis: It can be hydrolyzed to form difluoroacetic acid and fluorosulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include fluoride anions, which cleave the S-O bond, leading to the formation of acid fluoride derivatives.

Hydrolysis: Water or aqueous solutions can be used to hydrolyze the compound under mild conditions.

Major Products Formed

Nucleophilic Substitution: The major product is the acid fluoride of the monoethyl ester of oxalic acid.

Hydrolysis: The major products are difluoroacetic acid and fluorosulfonic acid.

Scientific Research Applications

Chemical Synthesis

Trifluoromethylating Agent

Ethyl difluoro(fluorosulfonyl)acetate serves as a valuable trifluoromethylating reagent. This application is crucial in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where trifluoromethyl groups are incorporated to enhance biological activity and metabolic stability .

Reactivity and Mechanism

The compound can participate in nucleophilic substitution reactions, where it acts as a source of the trifluoromethyl group. Its reactivity makes it an essential intermediate in the synthesis of various fluorinated compounds, which are important in medicinal chemistry and agrochemicals .

Pharmaceutical Applications

Drug Development

In drug discovery, this compound is utilized to modify existing drug molecules to improve their efficacy and reduce side effects. The incorporation of fluorine atoms into drug candidates can significantly alter their pharmacokinetic properties, making them more effective .

Case Study: Antiviral Compounds

Research has demonstrated that derivatives of this compound exhibit antiviral activity. For instance, compounds synthesized using this reagent have shown promise against viral infections by enhancing the selectivity and potency of antiviral agents .

Material Science

Fluorinated Polymers

this compound can be used in the production of fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials are increasingly used in coatings, seals, and gaskets within industries that require high-performance materials .

Environmental Applications

Green Chemistry Initiatives

The synthesis processes involving this compound often align with green chemistry principles by reducing waste and utilizing safer solvents. Innovations in its production methods aim to enhance yield while minimizing environmental impact through improved reaction conditions .

This compound is classified as flammable and corrosive, requiring careful handling. Proper safety measures should be implemented during its use, including protective equipment and adequate ventilation to mitigate risks associated with exposure .

Mechanism of Action

The mechanism of action of ethyl difluoro(fluorosulfonyl)acetate involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The compound’s fluorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the cleavage of the S-O bond and the formation of various products depending on the nucleophile involved .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Biological Activity

Ethyl difluoro(fluorosulfonyl)acetate is a compound of significant interest due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of both difluoro and fluorosulfonyl functional groups. These groups enhance the compound's reactivity and interaction with biological molecules, making it a candidate for various biochemical applications.

The biological activity of this compound can be attributed to its ability to interact with enzymes and proteins in cellular pathways:

- Enzyme Interaction : The compound has been shown to inhibit specific enzymes, particularly those involved in metabolic processes. For instance, it can bind to cytochrome P450 enzymes, affecting drug metabolism and leading to altered pharmacokinetics.

- Cellular Effects : this compound influences cell signaling pathways and gene expression. It has been observed to modulate oxidative stress responses, impacting the levels of reactive oxygen species (ROS) within cells, which can lead to changes in cellular metabolism and function.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antiproliferative Effects : Compounds with similar structures have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. This suggests potential applications in cancer therapy.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, although further research is needed to establish its efficacy against specific pathogens.

Case Studies and Research Findings

- Inhibition of Enzymatic Activity : A study highlighted the compound's role in inhibiting proteases, which are crucial for protein degradation in cells. This inhibition can lead to significant changes in cellular processes, including apoptosis and cell cycle regulation.

- Oxidative Stress Modulation : Research has shown that this compound can alter gene expression related to oxidative stress response pathways, potentially providing a protective effect against oxidative damage in certain cell types.

- Pharmacokinetic Studies : Limited data on the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound suggest that its stability under laboratory conditions is favorable for further studies on its biological applications.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of cytochrome P450 enzymes | |

| Antiproliferative | Induction of apoptosis in cancer cells | |

| Antimicrobial | Potential activity against specific pathogens | |

| Oxidative Stress | Modulation of ROS levels |

Q & A

Q. What are the optimized synthetic routes for Ethyl difluoro(fluorosulfonyl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves fluorosulfonylation of ethyl difluoroacetate precursors. For example, fluorosulfonylating agents (e.g., sulfur trioxide derivatives) react with ethyl difluoroacetate under anhydrous conditions, often catalyzed by Lewis acids like BF₃ . Key parameters include:

- Temperature : Reactions are conducted at 0–25°C to avoid decomposition.

- Solvents : Dichloromethane or THF is preferred for solubility and inertness.

- Catalysts : BF₃·Et₂O enhances electrophilic substitution at the α-carbon .

A comparative table of reported yields:

| Precursor | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl difluoroacetate | BF₃·Et₂O | DCM | 72 | |

| Difluoroacetic acid | H₂SO₄ (reflux) | Toluene | 65 |

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorosulfonyl (-SO₂F) and difluoroacetate groups (δ = -110 to -120 ppm for CF₂; δ = +45 ppm for SO₂F) .

- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1150 cm⁻¹ (C-F stretch) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]⁺ at m/z 228.01) .

Q. How can researchers purify this compound to >98% purity?

- Methodological Answer :

- Distillation : Fractional distillation under reduced pressure (e.g., 50–60°C at 10 mmHg) removes low-boiling impurities .

- Recrystallization : Use hexane/ethyl acetate (3:1) at -20°C to isolate crystalline product .

- Chromatography : Silica gel column chromatography with gradient elution (hexane → ethyl acetate) resolves polar byproducts .

Advanced Research Questions

Q. How does the fluorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The -SO₂F group acts as a superior leaving group compared to halides due to its strong electron-withdrawing nature. For example:

- Aminolysis : React with primary amines (e.g., benzylamine) in DMF at 80°C to yield sulfonamide derivatives (90% yield) .

- Hydrolysis : Controlled hydrolysis with NaOH (pH 10–12) generates difluoro(fluorosulfonyl)acetic acid, a precursor for polymer synthesis .

Kinetic studies show second-order dependence on nucleophile concentration, indicating an SN2 mechanism .

Q. What are the stability profiles of this compound under acidic, basic, and thermal conditions?

- Methodological Answer :

- Acidic Conditions (pH < 3) : Rapid hydrolysis occurs, forming HF and SO₂ gas. Stabilize with aprotic solvents (e.g., THF) .

- Basic Conditions (pH > 10) : Ester cleavage dominates, producing the carboxylate salt. Use buffered solutions (pH 7–9) for aqueous reactions .

- Thermal Stability : Decomposes above 120°C (TGA onset at 125°C). Store at 2–8°C under nitrogen .

Q. How can this compound serve as a building block for fluorinated polymers?

- Methodological Answer : this compound is a monomer in radical polymerization for sulfonated fluoropolymers. Example protocol:

- Initiator : AIBN (1 mol%) in degassed DMF at 70°C for 24 hours.

- Post-polymerization : Hydrolyze the ester group with LiOH to introduce sulfonic acid moieties, enhancing proton conductivity (e.g., for fuel cell membranes) .

Comparative conductivity

| Polymer | Proton Conductivity (S/cm) | Reference |

|---|---|---|

| PFSA (Nafion® analog) | 0.10 | |

| Copolymer with TFE | 0.15 |

Q. What electrochemical applications exist for this compound-derived materials?

- Methodological Answer : Its sulfonate derivatives are used in lithium-ion battery electrolytes for enhanced ionic mobility. Example study:

- Electrolyte Formulation : 1M LiPF₆ in EC/DMC (1:1) with 5% sulfonated additive.

- Performance : Ionic conductivity increases by 40% compared to baseline (EIS 4.5 mS/cm vs. 3.2 mS/cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.